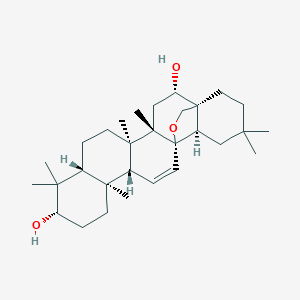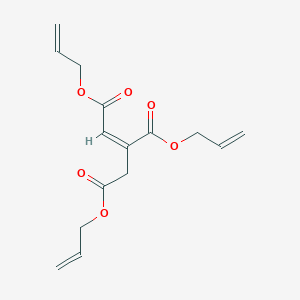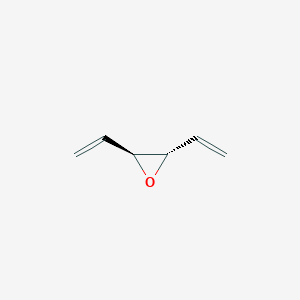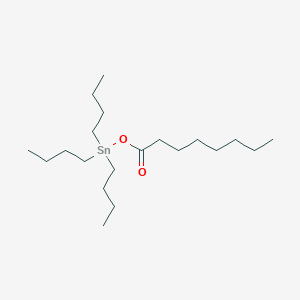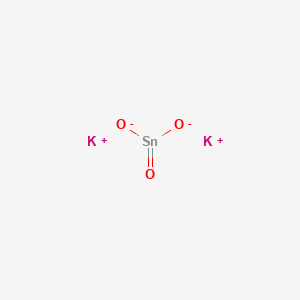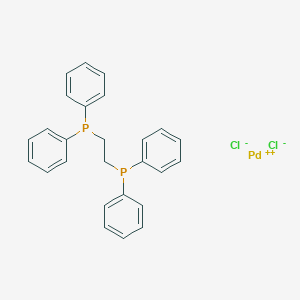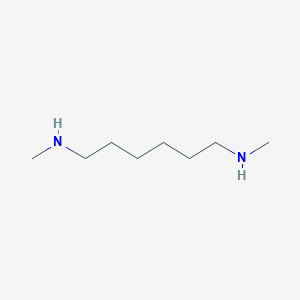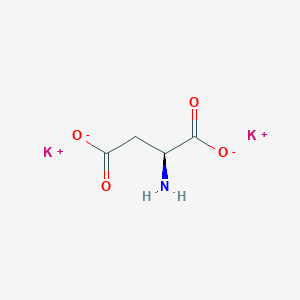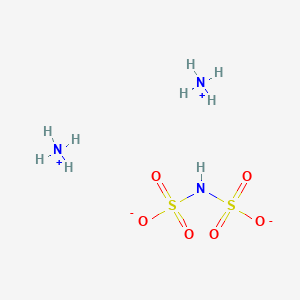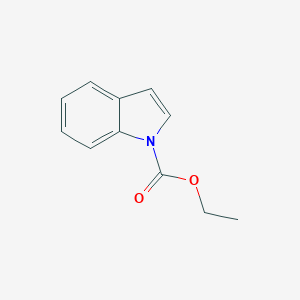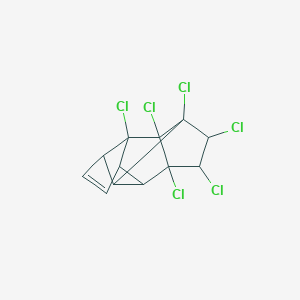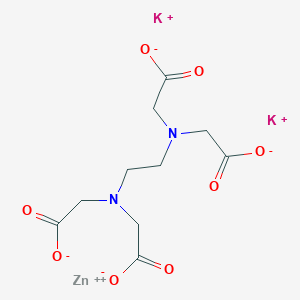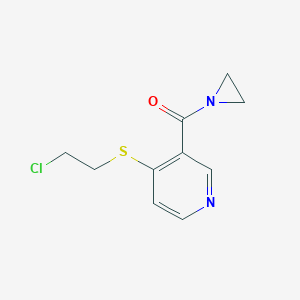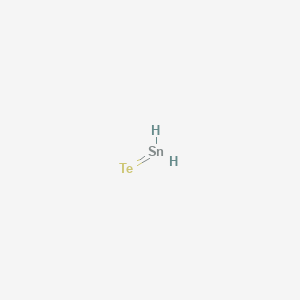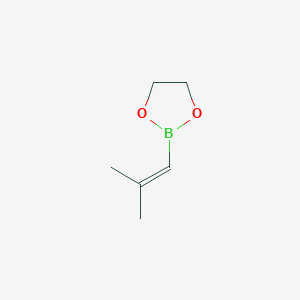
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane, also known as MIDA boronate, is a boron-containing organic compound that has gained significant attention in recent years. It is a versatile building block for the synthesis of various organic molecules and has been widely used in organic synthesis. In
作用機序
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is based on its ability to form stable boronate esters with alcohols. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand stabilizes the boronate ester intermediate by coordinating to the boron atom, preventing hydrolysis. The boronate ester can then be used as a building block for the synthesis of various organic molecules.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe reagent to use in organic synthesis.
実験室実験の利点と制限
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has several advantages in organic synthesis, including its versatility as a building block, its stability under various reaction conditions, and its ease of handling. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and agrochemicals, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a building block for the preparation of new compounds. Another potential application is in the development of new materials, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a cross-linking agent. Additionally, the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in asymmetric synthesis and chiral catalysis is an area of active research.
Conclusion:
In conclusion, 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is a versatile building block for the synthesis of various organic molecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has the potential to be used in a wide range of applications in organic synthesis, and its use is an area of active research.
合成法
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be synthesized through a one-pot reaction between an alkene and a boronic acid in the presence of a 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane (N-methyliminodiacetic acid) ligand. The reaction is typically carried out in an organic solvent, such as toluene or dichloromethane, under an inert atmosphere of nitrogen or argon. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand plays a crucial role in the synthesis by stabilizing the boronate ester intermediate and preventing hydrolysis.
科学的研究の応用
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It can be used as a protecting group for alcohols, a cross-coupling partner in Suzuki-Miyaura reactions, and a source of boronic acid in other reactions. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has also been used in the synthesis of chiral compounds, where it can be used as a chiral auxiliary.
特性
CAS番号 |
14560-03-3 |
|---|---|
製品名 |
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane |
分子式 |
C6H11BO2 |
分子量 |
125.96 g/mol |
IUPAC名 |
2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H11BO2/c1-6(2)5-7-8-3-4-9-7/h5H,3-4H2,1-2H3 |
InChIキー |
ABIOMDVNCQJATE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)C=C(C)C |
正規SMILES |
B1(OCCO1)C=C(C)C |
同義語 |
2-(2-Methyl-1-propenyl)-1,3,2-dioxaborolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



